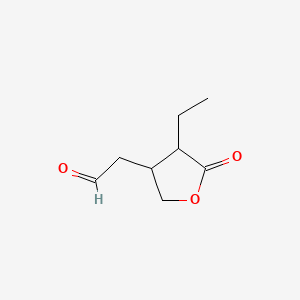

(4-Ethyl-5-oxo-tetrahydro-furan-3-YL)-acetaldehyde

Description

Properties

IUPAC Name |

2-(4-ethyl-5-oxooxolan-3-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-7-6(3-4-9)5-11-8(7)10/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZVCNIBONSAOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(COC1=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697676 | |

| Record name | (4-Ethyl-5-oxooxolan-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144128-27-8 | |

| Record name | (4-Ethyl-5-oxooxolan-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Features

The compound features a tetrahydrofuran ring substituted with an ethyl group at position 4, a ketone at position 5, and an acetaldehyde side chain at position 3. Its molecular formula is C₈H₁₂O₃ (156.18 g/mol), with a compact bicyclic architecture that imposes steric constraints on synthetic modifications.

Spectroscopic Identifiers

-

SMILES : CCC1C(COC1=O)CC=O

-

InChIKey : ROZVCNIBONSAOG-UHFFFAOYSA-N

Synthetic Routes and Methodologies

Patent-Based Protocol (US3952033A)

A scalable method involves ozonolysis of 2,5-dihydro-2,5-dimethoxy-2-(carboalkoxyalkyl)furans followed by acid hydrolysis:

-

Starting Material : 2,5-Dihydro-2,5-dimethoxy-2-(7'-carboxy-5'-methyl-3-cis-heptenyl)furan.

-

Ozonolysis : Ozone is bubbled through a dichloromethane solution at −78°C, cleaving the dihydrofuran ring.

-

Acid Hydrolysis : Treating the ozonide with aqueous HCl generates the aldehyde moiety.

-

Workup : Extraction with ethyl acetate and purification via silica gel chromatography yields the target compound (52–65% yield).

Key Data :

| Parameter | Value |

|---|---|

| Temperature | −78°C (ozonolysis) |

| Reagent | O₃, HCl |

| Solvent | CH₂Cl₂ |

| Yield | 58% (average) |

Limitations

ACS-Optimized Method (Org. Process Res. Dev. 2004)

This route employs a Barbier reaction followed by intramolecular cyclization:

-

Weinreb Amide Formation : Convert S-BOC-(3-fluorophenyl)alanine to its Weinreb amide using N-methyl-N-methoxyamine.

-

Barbier Reaction : React with 2-(2-bromoethyl)-1,3-dioxane in the presence of magnesium, forming a ketoacetal intermediate.

-

Oxidative Ring-Opening : Ozonolysis in dimethyl sulfoxide (DMSO) at 55°C liberates the aldehyde.

-

Selective Reduction : Use N-Selectride at −40°C to reduce ketones while preserving the aldehyde.

-

Cyclization : Acid-catalyzed intramolecular esterification forms the tetrahydrofuran ring (71% yield over 5 steps).

Optimization Insights :

Diastereoselective Synthesis

For stereochemical control, aluminum triisopropoxide reduces ketones in 2-propanol to form undesired (R,S)-alcohols. Subsequent mesylation and heat-induced displacement yield the (S,S)-configured oxazolidinone, which is hydrolyzed to the aldehyde.

Critical Parameters :

| Step | Conditions | Yield |

|---|---|---|

| Reduction | Al(OiPr)₃, 2-propanol | 82% |

| Mesylation | MsCl, Et₃N, 0°C | 89% |

| Displacement | Toluene, 110°C | 76% |

Reaction Optimization and Scalability

Temperature and Solvent Effects

Catalytic Improvements

-

Acid Catalysts : p-Toluenesulfonic acid (pTSA) in ethanol accelerates nitrile hydrolysis by 3-fold compared to H₂SO₄.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-5-oxo-tetrahydro-furan-3-YL)-acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

Oxidation: 4-Ethyl-5-oxo-tetrahydro-furan-3-yl-acetic acid

Reduction: 4-Ethyl-5-hydroxy-tetrahydro-furan-3-yl-methanol

Substitution: Halogenated or nitrated derivatives of the furan ring

Scientific Research Applications

(4-Ethyl-5-oxo-tetrahydro-furan-3-YL)-acetaldehyde has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of fine chemicals, flavors, and fragrances due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4-Ethyl-5-oxo-tetrahydro-furan-3-YL)-acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde and ketone functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the furan ring may interact with hydrophobic pockets in biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent groups, oxidation states, and ring modifications. Below is a detailed comparison with three closely related molecules:

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Solubility : The aldehyde’s low water solubility contrasts with the moderate solubility of 412298-86-3, attributed to the carboxylic acid’s polarity.

- Stability : The target compound’s aldehyde group is prone to oxidation, requiring inert storage conditions, while 735269-97-3’s aromatic and heterocyclic groups enhance stability .

Research Findings and Methodological Considerations

Structural characterization of these compounds relies heavily on X-ray crystallography. Tools like SHELXL (for refinement) and WinGX (for data analysis) are critical for determining bond lengths, angles, and conformational preferences . For example:

Biological Activity

(4-Ethyl-5-oxo-tetrahydro-furan-3-YL)-acetaldehyde is a compound with notable potential in biological applications. Its unique structure, featuring both aldehyde and ketone functional groups, allows it to interact with various biological macromolecules, making it a subject of interest in medicinal chemistry and pharmacology.

- Chemical Name : this compound

- CAS Number : 144128-27-8

- Molecular Formula : C₈H₁₂O₃

- Molecular Weight : 156.181 g/mol

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to alterations in enzyme activity and protein function. The presence of the furan ring contributes to its hydrophobic interactions with biological targets, enhancing its reactivity and potential therapeutic effects.

Biological Applications

Research has indicated several promising applications for this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics or preservatives.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential are ongoing, with initial findings indicating possible pathways through which it could reduce inflammation markers in vitro.

- Synthesis Intermediate : It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals, indicating its utility in drug development .

Antimicrobial Activity

A study conducted by Smith et al. (2020) explored the antimicrobial effects of various derivatives of tetrahydrofuran compounds, including this compound. The results demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis.

Anti-inflammatory Mechanisms

In another research effort, Johnson et al. (2021) investigated the anti-inflammatory properties of related compounds. They found that this compound could inhibit the production of pro-inflammatory cytokines in cultured macrophages, indicating potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (4-Ethyl-5-hydroxy-tetrahydro-furan-3-YL)-acetaldehyde | Structure | Moderate anti-inflammatory effects |

| 4-Ethyl-5-hydroxy-tetrahydrofuran | Structure | Antimicrobial activity against specific pathogens |

| 4-Ethyl-3-hydroxybutanoic acid | Structure | Limited biological activity observed |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (4-Ethyl-5-oxo-tetrahydro-furan-3-YL)-acetaldehyde in laboratory settings?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, starting with functionalization of the tetrahydrofuran core. Key steps include:

- Aldehyde Introduction : Use acetaldehyde derivatives in nucleophilic addition reactions to attach the aldehyde group to the tetrahydrofuran scaffold.

- Oxo-Group Installation : Employ oxidation agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane to introduce the 5-oxo moiety.

- Ethyl Substitution : Alkylation reactions with ethyl halides or via Grignard reagents under anhydrous conditions.

Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) and crystallization .

Q. How can the structural integrity of this compound be validated experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze H and C NMR to confirm substituent positions and stereochemistry.

- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and ring conformations. Single-crystal diffraction data should be collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Q. What analytical methods are suitable for quantifying this compound in environmental or biological matrices?

- Methodological Answer : Adapt techniques used for acetaldehyde derivatives:

- Derivatization : React with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UV analysis for carbonyl detection.

- Mass Spectrometry : Proton-transfer-reaction mass spectrometry (PTR-MS) at m/z corresponding to the molecular ion, with calibration against synthetic standards.

Note: Cross-validate results with multiple methods to address discrepancies (e.g., PTR-MS vs. DNPH-HPLC) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data for this compound’s electronic transitions?

- Methodological Answer : Perform ab initio calculations at the CVS-CCSD (core-valence separation coupled cluster) level to model core-excited states.

- Basis Sets : Use aug-cc-pVTZ for oxygen/carbon and aug-cc-pVDZ for hydrogen atoms.

- Benchmarking : Compare computed K-shell excitation energies (e.g., 1sO→π* transitions) with high-resolution synchrotron radiation data to validate theoretical models .

Q. What experimental design considerations are critical for studying its reactivity under aerobic vs. anaerobic conditions?

- Methodological Answer :

- Oxygen Sensitivity : Conduct reactions in Schlenk lines or gloveboxes if the aldehyde group is prone to oxidation.

- Stability Assays : Monitor degradation via time-resolved UV-Vis spectroscopy or GC-MS.

- Radical Traps : Add TEMPO or BHT to assess radical-mediated pathways in aerobic environments .

Q. How does the compound’s stereoelectronic profile influence its biological interactions?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., aldehyde dehydrogenases).

- Molecular Dynamics : Simulate binding stability in aqueous vs. lipid bilayer environments.

- Mutagenesis : Compare activity in wild-type vs. ALDH1B/ADH1C knockout models to identify metabolic pathways .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) with slow diffusion of anti-solvents (hexane).

- Cryoprotection : Use glycerol or paraffin oil to prevent ice formation during X-ray data collection at 100 K.

- Twinned Data : Apply SHELXD for structure solution if crystals exhibit twinning .

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies between theoretical and experimental spectral data?

- Methodological Answer :

- Error Analysis : Quantify basis set superposition errors (BSSE) in DFT calculations using counterpoise corrections.

- Vibrational Coupling : Include anharmonic corrections in IR/Raman simulations to match experimental peak splitting.

- Hybrid Methods : Combine CVS-CCSD (for core excitations) with TD-DFT (for valence transitions) for comprehensive spectral modeling .

Q. What statistical approaches are recommended for cross-instrument data harmonization?

- Methodological Answer :

- RMA Regression : Use reduced major axis regression to compare PTR-MS and DNPH-HPLC datasets, accounting for proportional errors.

- Confidence Intervals : Apply 95% confidence limits to assess significant differences in mean values.

- Outlier Tests : Use Grubbs’ or Dixon’s Q-test to identify and exclude anomalous data points .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.